N-(8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine
N-(8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine
Brand Name:
Vulcanchem
CAS No.:
306320-53-6
VCID:
VC0412993
InChI:
InChI=1S/C19H18N2OS2/c1-19(2)17-16(14-11-13(22-3)9-10-15(14)21-19)18(24-23-17)20-12-7-5-4-6-8-12/h4-11,21H,1-3H3
SMILES:
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=CC=C4)SS2)C
Molecular Formula:
C19H18N2OS2
Molecular Weight:
354.5g/mol
N-(8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine
CAS No.: 306320-53-6
Main Products
VCID: VC0412993
Molecular Formula: C19H18N2OS2
Molecular Weight: 354.5g/mol
CAS No. | 306320-53-6 |
---|---|
Product Name | N-(8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine |
Molecular Formula | C19H18N2OS2 |
Molecular Weight | 354.5g/mol |
IUPAC Name | 8-methoxy-4,4-dimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine |
Standard InChI | InChI=1S/C19H18N2OS2/c1-19(2)17-16(14-11-13(22-3)9-10-15(14)21-19)18(24-23-17)20-12-7-5-4-6-8-12/h4-11,21H,1-3H3 |
Standard InChIKey | ICSGVJVMMIBOBY-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=CC=C4)SS2)C |
Canonical SMILES | CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=CC=C4)SS2)C |
PubChem Compound | 1730066 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume